4,6-Dichloropyrimidine-5-sulfonyl chloride
CAS No.: 1216003-03-0
Cat. No.: VC4878804
Molecular Formula: C4HCl3N2O2S
Molecular Weight: 247.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216003-03-0 |
|---|---|
| Molecular Formula | C4HCl3N2O2S |
| Molecular Weight | 247.47 |
| IUPAC Name | 4,6-dichloropyrimidine-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H |
| Standard InChI Key | NEIUMSPCGPZYQT-UHFFFAOYSA-N |
| SMILES | C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a sulfonyl chloride group at position 5. Key structural identifiers include:
The sulfonyl chloride moiety () enhances electrophilicity, enabling nucleophilic substitution reactions, while the electron-withdrawing chlorine atoms stabilize the aromatic system .
Spectral Data
Predicted collision cross-section (CCS) values for adducts, critical for mass spectrometry, are tabulated below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 246.88971 | 148.4 |
| [M+Na]+ | 268.87165 | 162.9 |
| [M-H]- | 244.87515 | 147.9 |
These values aid in compound identification during analytical workflows .
Synthesis and Industrial Production
Phosphorus Trichloride-Based Synthesis
The CN103910683A patent outlines a method using phosphorus trichloride () and 4,6-dihydroxy-5-methoxypyrimidine sodium:
-
Chlorination: reacts with 4,6-dihydroxy-5-methoxypyrimidine sodium under reflux (110–120°C) for 4–6 hours.
-
Hydrolysis: The mixture is cooled, treated with organic solvents (e.g., dichloromethane), and hydrolyzed with deionized water.
-
Neutralization: Alkaline solution adjusts pH to 6.5–7, yielding 4,6-dichloropyrimidine-5-sulfonyl chloride after distillation .
This method achieves >85% yield while minimizing toxic byproducts .
Alternative Routes
The CN105732514A patent employs phosgene derivatives () with , enabling phosphorus oxychloride recycling. Key steps include:
-
Reaction: 4,6-Dihydroxypyrimidine reacts with and phosgene at 115°C.
Physicochemical Properties
Reactivity
-
Sulfonyl Chloride Group: Reacts with amines to form sulfonamides (e.g., 4,6-dichloropyrimidine-5-sulfonamide ).
-
Pyrimidine Ring: Susceptible to nucleophilic aromatic substitution at C-4 and C-6 positions .
Applications in Pharmaceutical Synthesis
Intermediate for Sulfonamide Drugs
The sulfonyl chloride group is pivotal in synthesizing sulfonamide derivatives. For example:
-
4,6-Dichloropyrimidine-5-sulfonamide (CAS 165672651): Produced via ammonolysis, serves as a kinase inhibitor precursor .
Building Block for Heterocyclic Compounds
5-(4-Bromophenyl)-4,6-dichloropyrimidine, a related intermediate, is utilized in antitumor and antiviral agents . The sulfonyl chloride variant’s reactivity enables diverse functionalization, as demonstrated in patent US5719285 .
Analytical Characterization Techniques
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume